2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure incorporating multiple ether linkages and a nitrogen atom within a macrocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the ether linkages are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its macrocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The macrocyclic ring allows for selective binding, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Another compound with a similar macrocyclic structure but different functional groups.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Features a fluorenyl group instead of the isoindole moiety.
Uniqueness
The uniqueness of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and macrocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H32N2O8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H32N2O8/c26-21(5-6-25-22(27)19-3-1-2-4-20(19)23(25)28)24-7-9-29-11-13-31-15-17-33-18-16-32-14-12-30-10-8-24/h1-4H,5-18H2 |
InChI Key |
ZRNULKAIIJQRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.